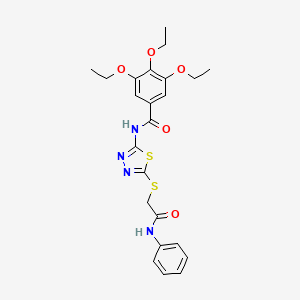

3,4,5-triethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 3,4,5-triethoxy-substituted benzamide core linked via a thioether bridge to a 1,3,4-thiadiazole ring.

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S2/c1-4-30-17-12-15(13-18(31-5-2)20(17)32-6-3)21(29)25-22-26-27-23(34-22)33-14-19(28)24-16-10-8-7-9-11-16/h7-13H,4-6,14H2,1-3H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHVHOYEBARRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Benzamide Group: The benzamide group can be introduced through the reaction of the thiadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Substitution with Ethoxy Groups: The ethoxy groups can be introduced via nucleophilic substitution reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Attachment of the Phenylaminoethylthio Moiety: The final step involves the reaction of the thiadiazole derivative with 2-oxo-2-(phenylamino)ethylthiol under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols can replace the ethoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted derivatives with amine or thiol groups.

Scientific Research Applications

3,4,5-triethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.

Biological Research: It is used in the study of enzyme inhibition and protein interactions, providing insights into the molecular mechanisms of various biological processes.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Biological Activity

3,4,5-Triethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 896026-37-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C24H25F3N4O6S2, with a molecular weight of 586.6 g/mol. The structure features a benzamide core substituted with triethoxy groups and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C24H25F3N4O6S2 |

| Molecular Weight | 586.6 g/mol |

| CAS Number | 896026-37-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the triethoxy and phenylamino groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance:

-

Cytotoxicity Assays : The compound was evaluated against various cancer cell lines using MTT assays. Preliminary results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (μM) HeLa 29 MCF-7 73

The presence of the thiadiazole nucleus is believed to enhance lipophilicity and improve interaction with cellular targets, leading to increased cytotoxicity.

The proposed mechanism of action for this compound includes:

- Inhibition of Key Kinases : Similar compounds have been shown to inhibit RET kinase activity, suggesting a potential pathway for this compound's anticancer effects.

- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

- Thiadiazole Derivatives : A study focused on various thiadiazole derivatives demonstrated that modifications in structure could lead to enhanced biological activities. The incorporation of different substituents affected both potency and selectivity against cancer cell lines.

- Comparative Analysis : In a comparative study involving similar benzamide derivatives, it was found that those with specific substitutions at the benzamide position showed varying degrees of RET kinase inhibition and subsequent effects on cell proliferation .

Q & A

Q. Monitoring Methods :

- Thin-layer chromatography (TLC) to track intermediate formation and purity .

- NMR spectroscopy for real-time analysis of reaction completion (e.g., disappearance of amine protons) .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

A combination of techniques is required:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides, C-S stretches at ~600–700 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., ESI-MS for exact mass) .

- Elemental Analysis : Verify C, H, N, S percentages to assess purity .

Advanced: How can reaction conditions be optimized to address low yields during the coupling of the benzamide and thiadiazole moieties?

Answer:

Low yields often stem from steric hindrance or poor nucleophilicity. Optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the thiadiazol-2-amine .

- Catalysis : Employ coupling agents like EDCI/HOBt or DMAP to activate the carboxylic acid .

- Temperature Control : Moderate heating (40–60°C) to accelerate reactivity without degrading sensitive groups .

- pH Adjustment : Maintain slightly basic conditions (pH 8–9) to deprotonate the amine for efficient coupling .

Q. Table 1: Optimized Parameters for Amide Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% vs. THF |

| Catalyst | EDCI/HOBt | +30% vs. DCC |

| Temperature | 50°C | +15% vs. RT |

| Reaction Time | 12–18 hours | +20% vs. 6h |

| Data derived from |

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

Contradictions may arise from variations in assay conditions or compound purity. Mitigation strategies:

Standardize Assays :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for passage number .

- Validate purity via HPLC (>95%) to exclude impurities affecting activity .

Mechanistic Studies :

- Perform molecular docking to identify binding interactions with targets (e.g., kinases, tubulin) and compare with structural analogs .

- Conduct enzyme inhibition assays (e.g., COX-2, HDAC) to confirm target engagement .

Dose-Response Curves : Generate full-dose response data (8–10 concentrations) to calculate accurate IC₅₀ values .

Advanced: What experimental approaches are used to elucidate the mechanism of action of this compound in anticancer studies?

Answer:

- Molecular Docking : Predict binding affinities to targets like EGFR or topoisomerase II using AutoDock Vina .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Cell Cycle Analysis : PI staining and FACS to identify phase-specific arrest (e.g., G2/M) .

- Western Blotting : Assess protein expression changes (e.g., Bcl-2, caspase-3) post-treatment .

Q. Key Findings :

- Thiadiazole derivatives exhibit tubulin polymerization inhibition via binding to the colchicine site .

- Benzamide groups enhance DNA intercalation , as shown in ethidium bromide displacement assays .

Basic: What factors influence the stability of this compound during storage, and how should it be stored?

Answer:

Stability Risks :

- Hydrolysis : Susceptible to moisture due to the amide and thioether groups.

- Oxidation : Thiadiazole sulfur atoms may oxidize under light or aerobic conditions .

Q. Storage Recommendations :

- Temperature : –20°C in airtight, amber vials .

- Atmosphere : Argon or nitrogen blanket to prevent oxidation .

- Desiccant : Include silica gel packs to control humidity .

Advanced: How can researchers modify the compound’s structure to enhance solubility without compromising bioactivity?

Answer:

Strategies :

- PEGylation : Introduce polyethylene glycol chains to the benzamide or ethoxy groups .

- Salt Formation : Prepare hydrochloride or sodium salts of ionizable groups (e.g., secondary amines) .

- Prodrug Design : Convert the amide to a more soluble ester prodrug, hydrolyzed in vivo .

Q. Trade-offs :

- Increased solubility may reduce membrane permeability. Balance via LogP optimization (target 2–3) .

Basic: What safety precautions are recommended when handling this compound in the laboratory?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile reagents (e.g., DMF) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.